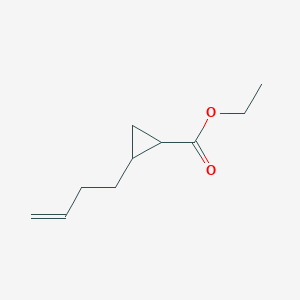
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound features a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a but-3-en-1-yl substituent. The unique structure of cyclopropane rings imparts significant strain due to the 60-degree bond angles, making these compounds interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. For instance, the reaction between ethyl diazoacetate and but-3-en-1-yl bromide in the presence of a rhodium catalyst can yield the desired cyclopropane carboxylate .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and efficiency of the synthesis. Additionally, the purification of the product may involve techniques like distillation or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the but-3-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
作用機序
The mechanism by which ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the but-3-en-1-yl substituent, making it less reactive in certain chemical reactions.
Methyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Butyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Contains a butyl ester group, which may affect its solubility and reactivity.
Uniqueness
This compound is unique due to its combination of a strained cyclopropane ring and a but-3-en-1-yl substituent. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
CAS番号 |
61452-53-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
ethyl 2-but-3-enylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h3,8-9H,1,4-7H2,2H3 |
InChIキー |
DUYLTADZJFMUQT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC1CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



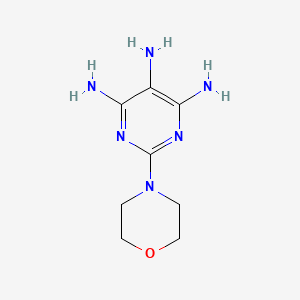
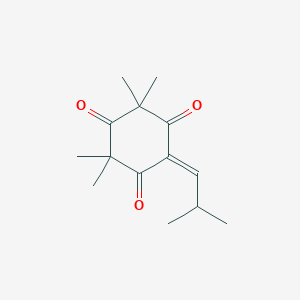

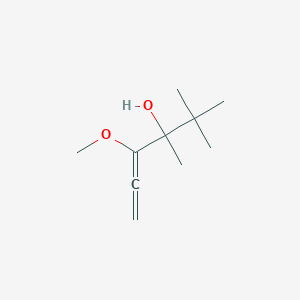
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
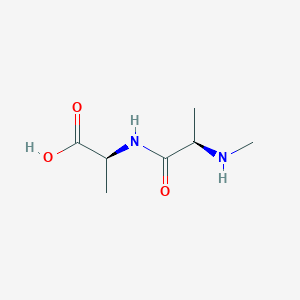
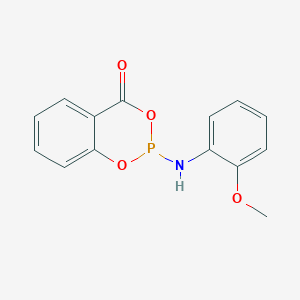
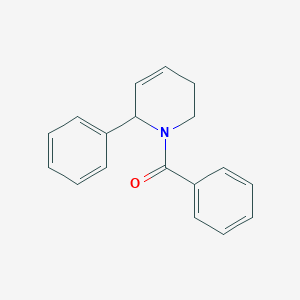

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
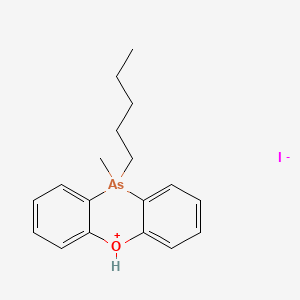
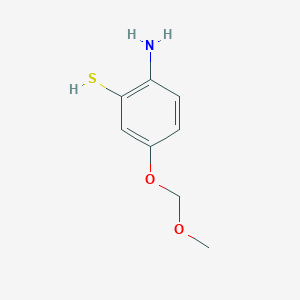
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
